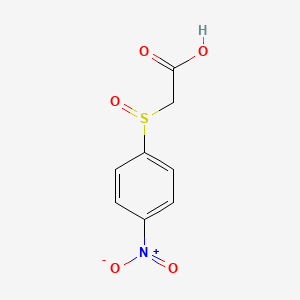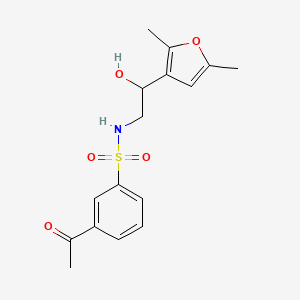![molecular formula C22H28N2O2 B2504816 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide CAS No. 1797701-45-1](/img/structure/B2504816.png)
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" is a synthetic molecule that may be related to a class of compounds designed to interact with dopamine receptors, particularly the D4 subtype. Compounds with similar structures have been synthesized and tested for their binding affinity to dopamine receptors, which are critical in various neurological processes and could be potential targets for treating disorders such as schizophrenia, Parkinson's disease, and depression .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine or piperidine ring attached to a benzamide moiety. For instance, a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment were synthesized and tested for their binding at human dopamine D4 and D2 receptor subtypes . Another example includes the synthesis of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which was designed to improve selectivity and enable radiolabeling for PET imaging . These methods may be relevant to the synthesis of "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" and could involve similar strategies such as amide bond formation and the introduction of methoxy groups to the benzamide structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography, as demonstrated by the analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs . The crystal structure provides insights into the conformation and arrangement of molecules, which is essential for understanding the compound's interaction with biological targets. The molecular structure of "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" would likely be characterized by similar techniques to determine its conformation and potential for receptor binding.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various reactions. For example, a Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines was used to synthesize 3-amino-4-arylisoquinolinones . This type of reaction showcases the versatility of benzamide compounds in forming complex structures through C-H bond activation and cycloaddition mechanisms. The chemical reactions involving "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" would likely be influenced by the presence of the methoxypiperidin and propyl groups, affecting its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and binding affinity, are crucial for their pharmacological profile. For instance, the introduction of structural features to increase affinity for the D4 receptor and improve brain penetration was a key aspect in the design of related compounds . The crystal structure analysis can also reveal polymorphism, which affects the material's properties and its potential pharmaceutical applications . The physical and chemical properties of "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" would need to be assessed through experimental studies to determine its suitability for drug development.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives have been explored for their analgesic and anti-inflammatory properties. For instance, 3,5-Propanopiperidine derivatives exhibit significant analgesic and antitussive activities. Introduction of specific substituents into these derivatives can enhance their analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents in pain and inflammation management (Oki et al., 1974).
Antimicrobial Activity
The antimicrobial potential of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives has been demonstrated through their efficacy against bacterial and fungal infections. A series of derivatives incorporating the thiazole ring have shown substantial in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting their value in treating microbial diseases (Desai et al., 2013).
Antiviral Applications
Some N-phenylbenzamide derivatives have been identified as novel inhibitors of Enterovirus 71 (EV 71), with low micromolar concentrations effectively inhibiting virus strains. This finding positions N-phenylbenzamide derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, as promising lead compounds for anti-EV 71 drug development (Ji et al., 2013).
Antibacterial Efficacy
Investigations into the antibacterial properties of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives have led to the identification of potent inhibitors of the bacterial cell division protein FtsZ. These findings suggest the potential of these compounds as antistaphylococcal agents with improved pharmaceutical properties, offering a path to developing new antibacterial drugs with enhanced efficacy and safety profiles (Haydon et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, has provided valuable insights into the molecular conformations and interactions that may influence the biological activity of these compounds. Such studies are crucial for understanding the structural basis of their therapeutic effects and guiding the design of more effective drugs (Yasuoka et al., 1969).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNJXGEBUWBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

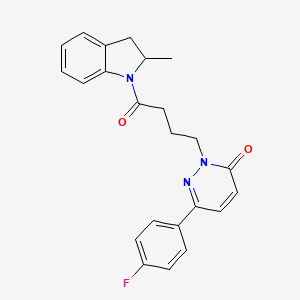
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
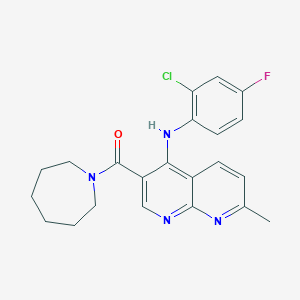
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
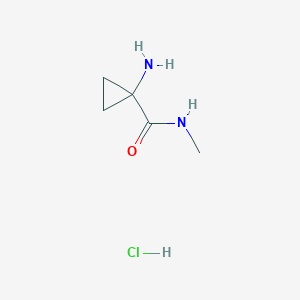
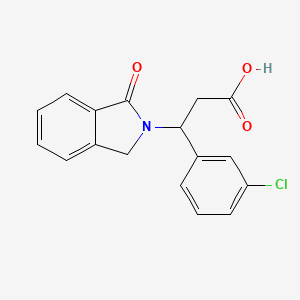
![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)
![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)
